molecular formula C15H16ClN3O2 B2757234 5-Chloro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 1197914-24-1

5-Chloro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2757234
CAS No.: 1197914-24-1
M. Wt: 305.76
InChI Key: NKTIMVVQMJLABM-UHFFFAOYSA-N
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Description

5-Chloro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing oxygen and nitrogen atoms in a fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps, starting with the formation of the benzoxazole core One common synthetic route includes the reaction of 5-chloro-2-aminophenol with chloroacetyl chloride to form the benzoxazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzoxazole ring can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure, potentially altering its properties.

  • Substitution: : Substitution reactions at different positions on the benzoxazole ring can lead to a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, benzoxazoles have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. This compound, in particular, may be investigated for its effects on various biological targets.

Medicine

The medicinal applications of benzoxazoles are vast. They have been explored for their potential use in treating diseases such as cancer, diabetes, and infectious diseases. This compound could be a candidate for drug development, given its structural complexity and potential biological activity.

Industry

In industry, benzoxazoles are used in the production of dyes, pigments, and other materials. This compound could be utilized in the development of new materials with specific properties, such as enhanced durability or unique coloration.

Mechanism of Action

The mechanism by which 5-Chloro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The compound might interact with these targets through binding or inhibition, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2,3-dihydro-1,3-benzoxazol-2-one: : This compound lacks the piperazine and prop-2-yn-1-yl groups, making it structurally simpler.

  • 4-(Prop-2-yn-1-yl)piperazine: : This compound contains the piperazine ring but lacks the benzoxazole core.

  • Other substituted benzoxazoles: : Various benzoxazoles with different substituents on the ring structure.

Uniqueness

The uniqueness of 5-Chloro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one lies in its combination of the benzoxazole core with the piperazine ring and the prop-2-yn-1-yl group. This combination of structural features may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

5-chloro-3-[(4-prop-2-ynylpiperazin-1-yl)methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c1-2-5-17-6-8-18(9-7-17)11-19-13-10-12(16)3-4-14(13)21-15(19)20/h1,3-4,10H,5-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTIMVVQMJLABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)CN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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